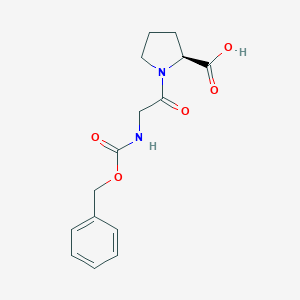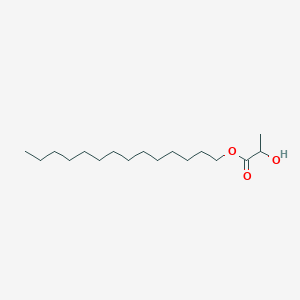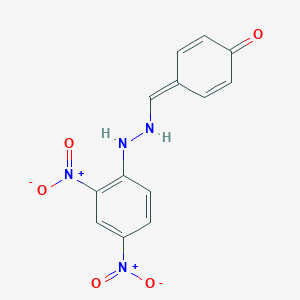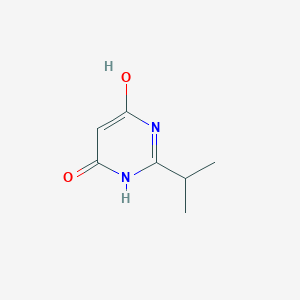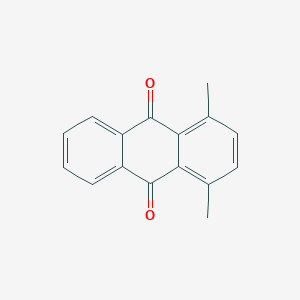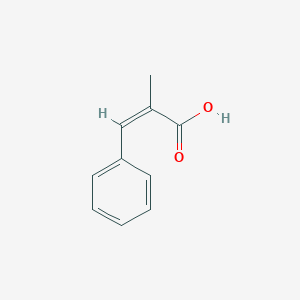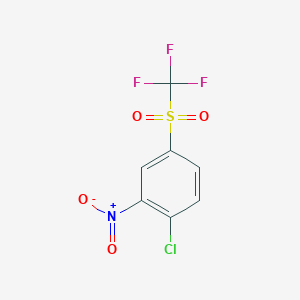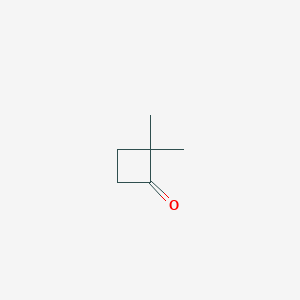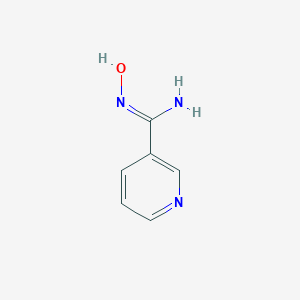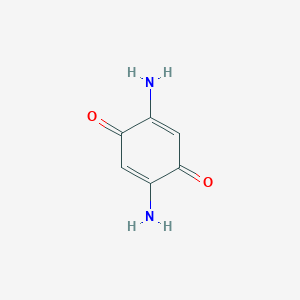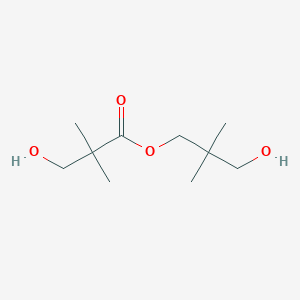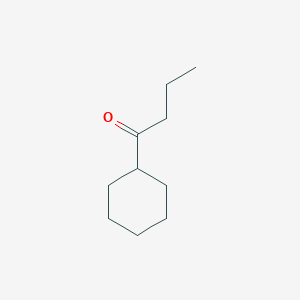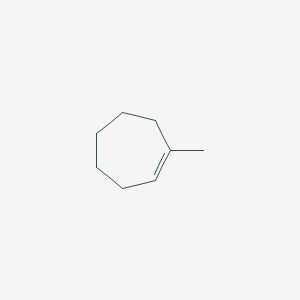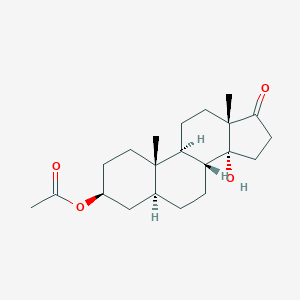
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-, commonly known as 3β-acetoxy-5α-androstan-17-one or 3β-acetoxy-5α-androstane-17-one, is a synthetic steroid hormone. It is a derivative of dihydrotestosterone (DHT) and has been widely used in scientific research due to its unique chemical properties and biological effects.
Aplicaciones Científicas De Investigación
3β-acetoxy-5α-androstan-17-one has been used in various scientific research applications, including:
1. Hormone receptor binding studies: 3β-acetoxy-5α-androstan-17-one has been shown to bind to androgen and progesterone receptors with high affinity. It has also been used as a reference compound for the development of new hormone receptor ligands.
2. Steroid metabolism studies: 3β-acetoxy-5α-androstan-17-one is a metabolite of DHT, which is an important steroid hormone involved in male sexual development and function. The study of DHT metabolism and its derivatives can provide insights into the regulation of androgen signaling pathways.
3. Cancer research: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been used as a reference compound for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3β-acetoxy-5α-androstan-17-one is not fully understood, but it is believed to involve the modulation of hormone receptor signaling pathways. It has been shown to act as an agonist for androgen and progesterone receptors, leading to the activation of downstream signaling pathways. It has also been shown to inhibit the activity of aromatase, an enzyme involved in the conversion of androgens to estrogens.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3β-acetoxy-5α-androstan-17-one are diverse and depend on the specific experimental conditions and cell types used. Some of the reported effects include:
1. Stimulation of cell growth and differentiation: 3β-acetoxy-5α-androstan-17-one has been shown to stimulate the growth and differentiation of various cell types, including muscle cells, bone cells, and neuronal cells.
2. Inhibition of cell proliferation: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the proliferation of various cancer cell lines, as mentioned earlier.
3. Modulation of immune function: 3β-acetoxy-5α-androstan-17-one has been shown to modulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3β-acetoxy-5α-androstan-17-one in lab experiments include its high purity, high yield of synthesis, and well-characterized biological effects. It is also relatively easy to handle and store. However, there are some limitations to its use, including its potential toxicity and the need for appropriate safety precautions when handling the compound. It is also important to note that the biological effects of 3β-acetoxy-5α-androstan-17-one can vary depending on the experimental conditions and cell types used.
Direcciones Futuras
There are several future directions for the study of 3β-acetoxy-5α-androstan-17-one, including:
1. Development of new hormone receptor ligands: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new hormone receptor ligands with improved specificity and efficacy.
2. Investigation of the role of androgen signaling in disease: The study of 3β-acetoxy-5α-androstan-17-one and its effects on androgen signaling pathways can provide insights into the role of androgen signaling in various diseases, including cancer and metabolic disorders.
3. Development of new anticancer drugs: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new anticancer drugs that target androgen signaling pathways.
Conclusion
In conclusion, 3β-acetoxy-5α-androstan-17-one is a synthetic steroid hormone that has been widely used in scientific research. Its unique chemical properties and biological effects make it a valuable tool for the study of hormone receptor signaling pathways, steroid metabolism, and cancer research. While there are some limitations to its use, the future directions for the study of this compound are promising and may lead to the development of new hormone receptor ligands and anticancer drugs.
Métodos De Síntesis
The synthesis of 3β-acetoxy-5α-androstan-17-one involves the acetylation of 5α-androstan-17-one using acetic anhydride and pyridine as catalysts. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
1241-30-1 |
|---|---|
Nombre del producto |
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)- |
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h14-17,24H,4-12H2,1-3H3/t14-,15-,16-,17+,19-,20+,21+/m0/s1 |
Clave InChI |
QFRBKSJRDWKQSR-LSEZITDHSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
Sinónimos |
3β-Acetyloxy-14α-hydroxy-5α-androstan-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



